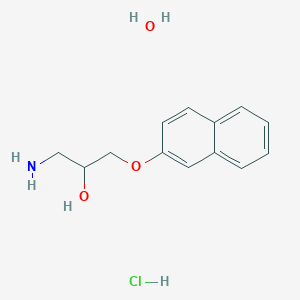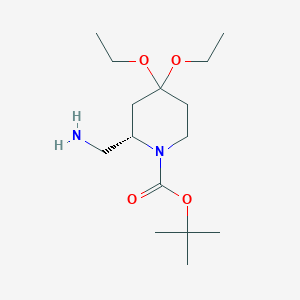
tert-Butyl (2S)-4,4-diethoxy-2-(aminomethyl)piperidine-1-carboxylate
Overview
Description
Tert-Butyl (2S)-4,4-diethoxy-2-(aminomethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C15H30N2O4 and its molecular weight is 302.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound is typically synthesized through a multi-step process. Initially, the piperidine ring is constructed, followed by the introduction of the carboxylate group. The tert-butyl and diethoxy groups are then incorporated under specific reaction conditions to ensure selectivity and yield.
Industrial Production Methods: Industrially, the synthesis is optimized for large-scale production. This involves automated systems for precise control of temperature, pressure, and reaction time. Catalysts and solvents are carefully chosen to enhance efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Tert-Butyl (2S)-4,4-diethoxy-2-(aminomethyl)piperidine-1-carboxylate undergoes various chemical reactions such as oxidation, reduction, and nucleophilic substitution.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate for oxidation reactions and reducing agents like sodium borohydride for reductions. Nucleophilic substitutions often involve bases like sodium hydride.
Major Products: The major products from these reactions vary but typically include derivatives with modified functional groups, enhancing the compound’s utility in further synthetic applications.
Scientific Research Applications
Chemistry: In chemistry, it serves as a building block for more complex molecules, aiding in the development of novel compounds.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways.
Medicine: Its potential as a pharmacophore makes it significant in drug discovery and development.
Industry: Industrial applications include its use in the synthesis of polymers and as a stabilizer in various formulations.
5. Mechanism of Action: The mechanism by which tert-Butyl (2S)-4,4-diethoxy-2-(aminomethyl)piperidine-1-carboxylate exerts its effects often involves binding to specific molecular targets. This interaction can modulate biological pathways, leading to desired pharmacological outcomes. The carboxylate group plays a crucial role in these interactions, facilitating binding through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Comparison: Compared to similar compounds such as tert-Butyl (2S)-4,4-diethoxy-2-methylpiperidine-1-carboxylate, tert-Butyl (2S)-4,4-diethoxy-2-(aminomethyl)piperidine-1-carboxylate exhibits distinct properties due to the presence of the aminomethyl group. This functional group endows the compound with unique reactivity and binding capabilities.
Similar Compounds: Similar compounds include tert-Butyl (2S)-4,4-diethoxy-2-methylpiperidine-1-carboxylate and tert-Butyl (2S)-4,4-diethoxy-2-ethylpiperidine-1-carboxylate, each having slight variations in their structure, influencing their chemical behavior and applications.
The details above provide a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds. Intrigued by any specific aspect?
Properties
IUPAC Name |
tert-butyl (2S)-2-(aminomethyl)-4,4-diethoxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O4/c1-6-19-15(20-7-2)8-9-17(12(10-15)11-16)13(18)21-14(3,4)5/h12H,6-11,16H2,1-5H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWBSXFVUCPBFD-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCN(C(C1)CN)C(=O)OC(C)(C)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1(CCN([C@@H](C1)CN)C(=O)OC(C)(C)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


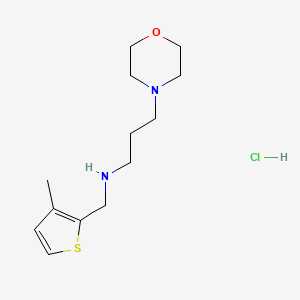

![2-[2-(2-Amino-acetylamino)-propionylamino]-3-methylpentanoic acid amide hydrochloride](/img/structure/B1388260.png)
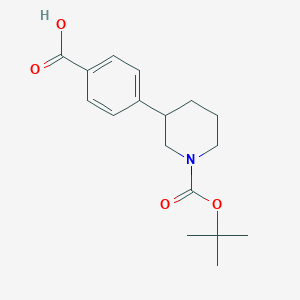




![3-Acetoxymethyl-7-amino-8-oxo-5-thia-1-aza-bicyclo[4.2.0]-oct-2-ene-2-carboxylic acid trifluoroacetic acid salt](/img/structure/B1388268.png)
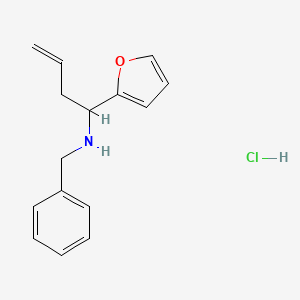
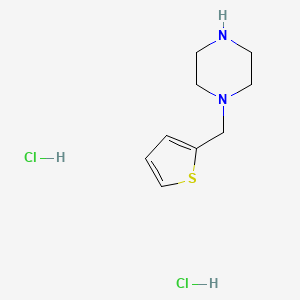

![3-[(Phenyl-pyridin-4-YL-methyl)-amino]-propan-1-OL oxalate](/img/structure/B1388275.png)
